4-Ethoxy-3-methoxyphenol
Overview
Description
4-Ethoxy-3-methoxyphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of both ethoxy and methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
4-Ethoxy-3-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor . It can be produced from p-benzoquinone and methanol via a free radical reaction . The compound undergoes rapid conversion into conjugates, which broadly distribute to organs .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It is also used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound undergoes rapid metabolism and wide tissue distribution . The biotransformation of the compound is dependent on CYP3A and results in the formation of two primary metabolites .
Result of Action
The molecular and cellular effects of the compound’s action are significant. It has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary due to differences in electronegativity . Furthermore, the compound’s action can be affected by the presence of other substances, such as N-bromosuccinimide, which is involved in the free radical reaction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Ethoxy-3-methoxyphenol are largely unexplored. It is known that phenolic compounds like this compound can interact with various enzymes, proteins, and other biomolecules. For instance, a similar compound, 4-methoxyphenol, is known to act as a polymerisation inhibitor in organic chemistry
Cellular Effects
It has been suggested that methoxyphenolic compounds have anti-inflammatory effects on human airway cells
Molecular Mechanism
It is known that 4-methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can be stable under certain conditions .
Metabolic Pathways
It has been reported that a similar compound, 4-methoxyphenol, is metabolized by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-methoxyphenol can be synthesized through several methods. One common approach involves the oxidation of anisole or phenetole using an unsubstituted alkanoic acid with 1-4 carbon atoms. The reaction is typically carried out under controlled conditions to ensure the selective introduction of hydroxyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of peracids, such as peracetic acid, in the presence of a suitable solvent like chloroform or benzene. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Peracids like peracetic acid in chloroform or benzene.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
- Quinones from oxidation.
- Alcohols from reduction.
- Halogenated phenols from substitution reactions .
Scientific Research Applications
4-Ethoxy-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being explored for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
3-Methoxyphenol: Used as an intermediate in organic synthesis.
4-Methoxyphenol (Mequinol): Used in dermatology and as a polymerization inhibitor.
Uniqueness of 4-Ethoxy-3-methoxyphenol: this compound stands out due to its unique combination of ethoxy and methoxy groups, which impart specific chemical properties and reactivity. This makes it particularly valuable in applications requiring enhanced thermal stability and antioxidant activity .
Properties
IUPAC Name |
4-ethoxy-3-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNGIWZQGLXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310056 | |
Record name | Phenol, 4-ethoxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65383-58-6 | |
Record name | Phenol, 4-ethoxy-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65383-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-ethoxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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